molecular formula C17H14BrN3O2 B6035594 (E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile

(E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile

Cat. No.: B6035594
M. Wt: 372.2 g/mol
InChI Key: QMBPFANUKOGVLQ-ZROIWOOFSA-N
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Description

(E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile is an organic compound with a complex structure that includes bromine, dimethylamino, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with a nitrile in the presence of a base to form the desired product . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially forming oxides or other oxygen-containing derivatives.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, leading to the formation of amines or other reduced forms.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amines or other reduced forms of the compound.

Scientific Research Applications

(E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2/c1-20(2)17-8-3-12(10-16(17)18)9-14(11-19)13-4-6-15(7-5-13)21(22)23/h3-10H,1-2H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBPFANUKOGVLQ-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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